molecular formula C19H18N6 B2815216 1-methyl-N4-(2-methylphenyl)-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896005-10-0

1-methyl-N4-(2-methylphenyl)-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2815216
CAS No.: 896005-10-0
M. Wt: 330.395
InChI Key: RKQYVACBKBZREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N4-(2-methylphenyl)-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as protein kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N4-(2-methylphenyl)-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 3-amino-1-methyl-1H-pyrazole-4-carbonitrile with 2-methylphenyl isocyanate and phenyl isocyanate under reflux conditions . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K~2~CO~3~) to facilitate the condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N4-(2-methylphenyl)-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH~3~COOH)

    Reduction: NaBH4, LiAlH4, ethanol (C~2~H~5~OH)

    Substitution: Alkyl halides, acyl chlorides, DMF, DMSO

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of substituted pyrazolo[3,4-d]pyrimidine derivatives .

Scientific Research Applications

1-methyl-N4-(2-methylphenyl)-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N4-(2-methylphenyl)-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain protein kinases. This makes it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

1-methyl-4-N-(2-methylphenyl)-6-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6/c1-13-8-6-7-11-16(13)22-17-15-12-20-25(2)18(15)24-19(23-17)21-14-9-4-3-5-10-14/h3-12H,1-2H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQYVACBKBZREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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